2-(3-Acrylamidophenyl)-N-(tert-butyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
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Overview
Description
2-(3-Acrylamidophenyl)-N-(tert-butyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[2,3-b]pyrazine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acrylamidophenyl)-N-(tert-butyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the pyrrolo[2,3-b]pyrazine core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acrylamidophenyl)-N-(tert-butyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can generate a wide range of derivatives with diverse functional groups.
Scientific Research Applications
2-(3-Acrylamidophenyl)-N-(tert-butyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory compound, or antimicrobial agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Acrylamidophenyl)-N-(tert-butyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-Acrylamidophenyl)-N-(tert-butyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide: shares similarities with other pyrrolo[2,3-b]pyrazine derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern and functional groups, which confer unique reactivity and biological activity
Properties
Molecular Formula |
C20H21N5O2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[3-(prop-2-enoylamino)phenyl]-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c1-5-16(26)23-13-8-6-7-12(9-13)15-11-22-18-17(24-15)14(10-21-18)19(27)25-20(2,3)4/h5-11H,1H2,2-4H3,(H,21,22)(H,23,26)(H,25,27) |
InChI Key |
RGYYZLGXRYSDRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CNC2=NC=C(N=C12)C3=CC(=CC=C3)NC(=O)C=C |
Origin of Product |
United States |
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